1-Chloropropan-2-yl methyl carbonate 1-Chloropropan-2-yl methyl carbonate
Brand Name: Vulcanchem
CAS No.: 78241-71-1
VCID: VC20606294
InChI: InChI=1S/C5H9ClO3/c1-4(3-6)9-5(7)8-2/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol

1-Chloropropan-2-yl methyl carbonate

CAS No.: 78241-71-1

Cat. No.: VC20606294

Molecular Formula: C5H9ClO3

Molecular Weight: 152.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropropan-2-yl methyl carbonate - 78241-71-1

Specification

CAS No. 78241-71-1
Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
IUPAC Name 1-chloropropan-2-yl methyl carbonate
Standard InChI InChI=1S/C5H9ClO3/c1-4(3-6)9-5(7)8-2/h4H,3H2,1-2H3
Standard InChI Key ATBSUDPSXJKVKR-UHFFFAOYSA-N
Canonical SMILES CC(CCl)OC(=O)OC

Introduction

Chemical Structure and Identification

Molecular Characteristics

The compound’s IUPAC name, 1-chloropropan-2-yl methyl carbonate, reflects its branched alkyl chain and carbonate functional group. Key identifiers include:

PropertyValueSource
CAS Registry Number88496-70-2
Molecular FormulaC₅H₉ClO₃
Molecular Weight152.57 g/mol
SMILESCOC(=O)OC(C)Cl
InChI KeyUDXFALQKNXQTEU-UHFFFAOYSA-N

The chlorine atom at the 1-position and methyl carbonate group at the 2-position create a polar yet sterically hindered structure, influencing its solubility and reactivity .

Synthesis and Manufacturing

Carbonate Esterification

A common method involves reacting 1-chloropropan-2-ol with methyl chloroformate in the presence of a base (e.g., potassium carbonate):

\text{ClCH₂C(CH₃)OH + ClCOOCH₃ \xrightarrow{K_2CO_3} ClCH₂C(CH₃)OCOOCH₃ + HCl}

This route yields moderate efficiency (60–75%) and requires careful control of stoichiometry to minimize byproducts .

Azide Intermediate Pathway

Alternative approaches utilize azide precursors, as demonstrated in oxazolidinone antibiotic synthesis:

  • Azidation: Epichlorohydrin reacts with sodium azide to form 1-azido-3-chloropropan-2-ol .

  • Carbonate Formation: The azide intermediate is treated with methyl chloroformate under basic conditions .
    This method achieves higher purity but introduces safety risks due to azide intermediates .

Physical and Chemical Properties

Thermodynamic Data

Experimental data remain scarce, but estimates based on structural analogs suggest:

PropertyEstimated ValueAnalog Reference
Boiling Point180–190°C (decomposes)
Density (25°C)1.15–1.25 g/cm³
Solubility in Water<5 g/L (20°C)
LogP1.8–2.2

The chlorine substituent reduces water solubility compared to non-halogenated carbonates like ethyl methyl carbonate (46.8 g/L) .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s reactivity enables key transformations:

  • Linezolid Synthesis: Serves as a precursor to 5-methylazido-3-aryl-2-oxazolidinones, critical for constructing the antibiotic’s core .

  • Carbamate Prodrugs: Converts amines to carbamates via nucleophilic substitution, enhancing drug bioavailability .

Hazard ClassCategoryPrecautionary Measures
Skin Corrosion/Irritation1CWear nitrile gloves; use fume hood
Eye Damage1Safety goggles mandatory
Aquatic ToxicityChronic 2Prevent environmental release

Exposure Management

  • Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

  • Storage: Store in amber glass at 2–8°C under nitrogen atmosphere to prevent hydrolysis .

Future Directions

  • Green Synthesis: Developing catalytic methods using dimethyl carbonate as a methylating agent could enhance sustainability .

  • Battery Applications: Structural modifications may yield derivatives with improved electrolyte stability .

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